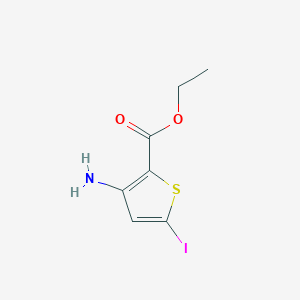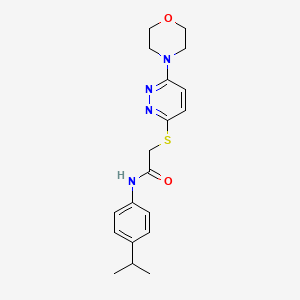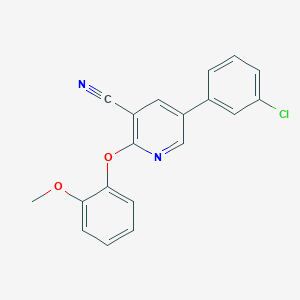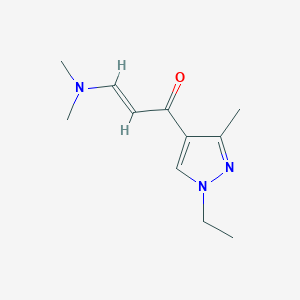![molecular formula C20H21ClN2O2S B2542496 (5-Chloro-2-methoxyphenyl)-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 919708-75-1](/img/structure/B2542496.png)
(5-Chloro-2-methoxyphenyl)-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a methoxy group, a chloro group, a sulfanyl group, and an imidazole ring. These groups could potentially contribute to the reactivity and properties of the compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of an imidazole ring suggests that the compound could exhibit aromaticity, which would affect its chemical behavior .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. Factors such as polarity, molecular weight, and functional groups all play a role. For example, the presence of a chloro group could increase the compound’s density and boiling point, while the presence of a methoxy group could increase its solubility in certain solvents .科学的研究の応用
Imaging Agents for Parkinson's Disease
A significant application of a closely related compound, HG-10-102-01, involves its synthesis and potential as a positron emission tomography (PET) imaging agent for the LRRK2 enzyme in Parkinson's disease. The synthesis process yielded a radiochemical purity of >99% and specific activity at the end of bombardment, highlighting its relevance in neurodegenerative disease research (Wang et al., 2017).
Crystal Structure and Molecular Interactions
Another study focused on the crystal packing of a series of derivatives containing the biologically active 1,2,4-oxadiazol moiety. This research explored the role of non-covalent interactions, such as lone pair-π interaction and halogen bonding, in their supramolecular architectures, offering insights into the compound's structural and interactional properties (Sharma et al., 2019).
Antimicrobial and Anticancer Potential
Explorations into the antimicrobial and anticancer activities of novel pyrazole derivatives, including compounds structurally similar to the one , have shown promising results. These studies reveal the synthetic pathways and biological evaluations that underline their potential as therapeutic agents, with some compounds exhibiting higher activity than doxorubicin, a reference drug (Hafez et al., 2016).
Synthetic Methodologies and Chemical Properties
Research into the synthesis and characterization of compounds such as oligobenzimidazoles and their derivatives, derived from similar core structures, have been conducted to understand their electrochemical, electrical, optical, thermal, and rectification properties. These studies not only contribute to the field of organic chemistry but also open new avenues for the application of such compounds in various technological and biomedical areas (Anand & Muthusamy, 2018).
作用機序
将来の方向性
特性
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2S/c1-13-4-5-14(2)15(10-13)12-26-20-22-8-9-23(20)19(24)17-11-16(21)6-7-18(17)25-3/h4-7,10-11H,8-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEINFGMOPMZSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[(2S,3R)-2-Ethyloxolan-3-yl]carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2542415.png)
![N-[1-[2-(Dimethylamino)ethyl]indol-6-yl]prop-2-enamide](/img/structure/B2542419.png)





![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B2542425.png)

![2-[6-(Benzyloxy)pyridin-3-yl]acetonitrile](/img/structure/B2542427.png)


![1-(4-chlorobenzyl)-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2542434.png)